molecular formula C14H22BrNO3 B14517669 1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 62514-02-7

1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B14517669
CAS No.: 62514-02-7
M. Wt: 332.23 g/mol
InChI Key: VWADAOGUKNXFFM-UHFFFAOYSA-N
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Description

1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with a complex structure that includes a bromoethoxy group, a phenoxy group, and an isopropylamino group

Preparation Methods

The synthesis of 1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromoethoxy Group: This step involves the reaction of an appropriate phenol derivative with 2-bromoethanol under basic conditions to form the bromoethoxy group.

    Formation of the Phenoxy Group: The phenol derivative is then reacted with an appropriate halogenated compound to introduce the phenoxy group.

    Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate compound with isopropylamine to introduce the isopropylamino group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-[4-(2-Methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol: This compound has a methoxyethyl group instead of a bromoethoxy group, leading to different chemical properties and reactivity.

    1-[4-(2-Chloroethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol:

Properties

IUPAC Name

1-[4-(2-bromoethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3/c1-11(2)16-9-12(17)10-19-14-5-3-13(4-6-14)18-8-7-15/h3-6,11-12,16-17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWADAOGUKNXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513531
Record name 1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62514-02-7
Record name 1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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